2,3',5',6-Tetrachlorobiphenyl
Overview
Description
2,3’,5’,6-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 2,3’,5’,6-Tetrachlorobiphenyl involves various methods. One such method involves the use of sodium acetate and cis-nitrous acid in an arylation reaction, also known as the Gomberg-Bachman reaction .Molecular Structure Analysis
The molecular formula of 2,3’,5’,6-Tetrachlorobiphenyl is C12H6Cl4, and its molecular weight is 291.99 g/mol . It belongs to the class of organic compounds known as polychlorinated biphenyls .Physical And Chemical Properties Analysis
2,3’,5’,6-Tetrachlorobiphenyl is a solid substance. Its physical appearance is not determined, but it has a characteristic odor . The pH-value is not applicable as it’s not a solution .Scientific Research Applications
1. Biodegradation by Microorganisms
Anaerobic microorganisms can metabolize 2,3,5,6-tetrachlorobiphenyl (2356-CB) to less chlorinated congeners. Van Dort and Bedard (1991) demonstrated that 2356-CB was dechlorinated to 25-CB, 26-CB, and 236-CB in methanogenic pond sediment, indicating potential for natural bioremediation processes in contaminated environments (Van Dort & Bedard, 1991).
2. Cometabolic Degradation
Cometabolic degradation of tetrachlorobiphenyls, including 2,3',5',6-tetrachlorobiphenyl, by specific microbial strains (e.g., Ralstonia sp. and Pseudomonas sp.) has been observed. These strains, identified from contaminated soils, can substantially metabolize these compounds in the presence of biphenyl supplementation, offering a strategy for bioremediation of contaminated sites (Adebusoye et al., 2008).
3. Arene Oxide Formation
Studies have identified the formation of arene oxides as metabolites of 2,5,2',5'-tetrachlorobiphenyl in rabbits. This finding is significant in understanding the metabolic pathways and potential toxicological impacts of tetrachlorobiphenyls, contributing to risk assessment and management strategies for these compounds (Gardner et al., 1973).
4. Chemical Synthesis and Modification
The chemical synthesis and modification of polychlorinated biphenyls (PCBs), including tetrachlorobiphenyls, are areas of active research. Processes such as decarboxylative elimination have been developed, offering methods for the preparation of PCB derivatives, which are crucial for analytical and environmental studies (Reich & Reich, 1990).
5. Quantum Chemical Studies
Density functional theory studies have been conducted to understand the properties of polychlorinated biphenyls, including tetrachlorobiphenyls. These studies provide insights into the ionization potentials, electron affinities, and structural properties of PCBs, contributing to the understanding of their environmental behavior and potential health impacts (Arulmozhiraja et al., 2002).
Safety And Hazards
Future Directions
The detection of 2,3’,5’,6-Tetrachlorobiphenyl in the environment is significant for both environmental protection and human health . A highly sensitive aptamer sensor has been established for detecting environmental PCB72 . This work provides a new and effective method using an environmental aptamer sensor for rapid and sensitive PCB72 detection .
properties
IUPAC Name |
1,3-dichloro-2-(3,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULUCZRGGWTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074220 | |
Record name | 2,3',5',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5',6-Tetrachlorobiphenyl | |
CAS RN |
74338-23-1 | |
Record name | 2,3',5',6-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',5',6-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',5',6-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.